molecular formula C15H27GaN4O10 B13149493 GadobutrolMonohydrate

GadobutrolMonohydrate

Cat. No.: B13149493
M. Wt: 493.12 g/mol
InChI Key: IVQJIWZKJPNKJS-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gadobutrol Monohydrate involves the formation of a gadolinium complex with a macrocyclic ligand. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Gadobutrol Monohydrate involves a simplified process that omits the purification of intermediates and uses in-situ complexation. This method enhances yield and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

    Reagents: Gadolinium chloride, macrocyclic ligand, base (e.g., sodium hydroxide).

    Conditions: Aqueous solution, controlled temperature, and pH.

Major Products: The primary product of these reactions is the gadolinium complex, Gadobutrol Monohydrate, which is used as a contrast agent in MRI .

Scientific Research Applications

Gadobutrol Monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Gadobutrol Monohydrate works by altering the magnetic properties of nearby water molecules, enhancing the contrast of MRI images. The gadolinium ion in the complex has a high magnetic moment, which induces local magnetic field inhomogeneities. This results in variations in the radiofrequency signal intensity, allowing for better visualization of normal and pathological tissues .

Comparison with Similar Compounds

Uniqueness of Gadobutrol Monohydrate: Gadobutrol Monohydrate is unique due to its high stability and concentration, which allows for a lower injection volume and improved image enhancement. It also has a lower risk of nephrogenic systemic fibrosis compared to some other gadolinium-based contrast agents .

Biological Activity

Gadobutrol monohydrate, commonly known as Gadavist or Gadovist, is a gadolinium-based contrast agent (GBCA) used primarily in magnetic resonance imaging (MRI). Its unique properties and biological activities make it a critical tool in medical diagnostics. This article delves into the pharmacological characteristics, mechanisms of action, safety profiles, and clinical applications of gadobutrol monohydrate.

Pharmacological Profile

Chemical Composition and Structure
Gadobutrol is a non-ionic, macrocyclic compound consisting of gadolinium(III) complexed with dihydroxyhydroxymethylpropyl-tetraazacyclododecanetriacetic acid (butrol). This structure enhances its stability compared to linear GBCAs, reducing the risk of gadolinium ion release into the body .

Relaxivity
The relaxivity of gadobutrol is a critical parameter influencing its efficacy in MRI. At 37°C and a magnetic field strength of 1.5 T, gadobutrol exhibits:

  • T1 relaxivity (r1) : 5.2 L/(mmol·sec)
  • T2 relaxivity (r2) : 6.1 L/(mmol·sec)

These values indicate that gadobutrol effectively shortens relaxation times of protons in plasma, enhancing MRI signal intensity .

Gadobutrol enhances the contrast in MRI by altering the relaxation times of water protons in tissues. When introduced into the body, it affects:

  • T1 Relaxation : The shortening of T1 times leads to increased signal intensity on T1-weighted images, crucial for visualizing lesions and abnormalities.
  • T2 Relaxation : The impact on T2 times can lead to decreased signal intensity on T2-weighted images, which is useful in identifying certain pathologies .

Clinical Applications

Gadobutrol is indicated for various diagnostic purposes:

  • CNS Imaging : To detect lesions and assess vascularity in both adults and pediatric patients.
  • Breast Imaging : For evaluating malignant breast diseases.
  • Cardiovascular Assessment : To assess myocardial perfusion and vascular diseases .

Safety and Efficacy

The GARDIAN study evaluated the safety profile of gadobutrol across over 23,000 patients. Key findings include:

  • Adverse Drug Reactions (ADRs) : The overall incidence was 0.7%, with serious ADRs occurring in only 0.02% of cases. Most reactions were mild to moderate .
  • Patient Demographics : The study included diverse populations with varying health conditions, including renal impairment and cardiac diseases .

Table 1: Summary of Adverse Reactions from GARDIAN Study

Adverse ReactionIncidence (%)
Nausea0.4
Headache0.3
Anaphylactoid Reaction0.02
Serious Events0.02

Case Studies

Case Study 1: CNS Imaging
In a multicenter trial involving patients with suspected CNS lesions, gadobutrol was administered at a dose of 0.1 mmol/kg body weight. Results indicated superior diagnostic performance when compared to unenhanced images, particularly in lesion visualization and border delineation .

Case Study 2: Pediatric Use
A separate study focused on pediatric patients aged 2 to 7 years demonstrated that gadobutrol was well tolerated with no significant increase in adverse reactions compared to adult populations .

Properties

Molecular Formula

C15H27GaN4O10

Molecular Weight

493.12 g/mol

IUPAC Name

gallium;10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate;hydrate

InChI

InChI=1S/C15H28N4O9.Ga.H2O/c20-9-11(12(22)10-21)16-1-3-17(13(23)24)5-7-19(15(27)28)8-6-18(4-2-16)14(25)26;;/h11-12,20-22H,1-10H2,(H,23,24)(H,25,26)(H,27,28);;1H2/q;+3;/p-3

InChI Key

IVQJIWZKJPNKJS-UHFFFAOYSA-K

Canonical SMILES

C1CN(CCN(CCN(CCN1C(CO)C(CO)O)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Ga+3]

Origin of Product

United States

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